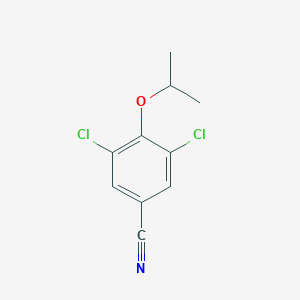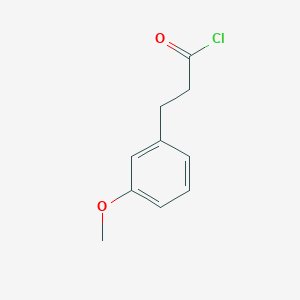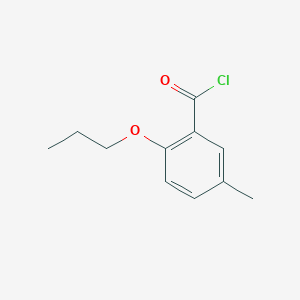
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone
描述
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O3. It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and two methoxy groups attached to the phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone can be synthesized through the bromination of 1-(5-bromo-2,4-dimethoxyphenyl)ethanone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as chloroform or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic substitution: The bromine atoms in the compound make it susceptible to electrophilic substitution reactions.
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine or N-bromosuccinimide (NBS) in solvents like chloroform or acetonitrile.
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like methanol or ethanol.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ethanones, while oxidation reactions can produce corresponding carboxylic acids .
科学研究应用
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone has several applications in scientific research, including:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical research: The compound is used in the development of new drugs and therapeutic agents.
Material science: It is used in the preparation of advanced materials and coatings.
Biological studies: The compound is used in studies related to enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic and nucleophilic reactions, leading to the formation of various intermediates and products. These reactions can affect the activity of enzymes and proteins, thereby influencing biological processes .
相似化合物的比较
Similar Compounds
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with different positions of the bromine and methoxy groups.
2-Bromo-1-(2,5-dimethoxyphenyl)ethanone: Another brominated derivative with different substitution patterns.
Uniqueness
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone is unique due to the specific positions of the bromine and methoxy groups on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and scientific research .
属性
IUPAC Name |
2-bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-14-9-4-10(15-2)7(12)3-6(9)8(13)5-11/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFSZNFZTYAEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CBr)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine](/img/structure/B7901648.png)











